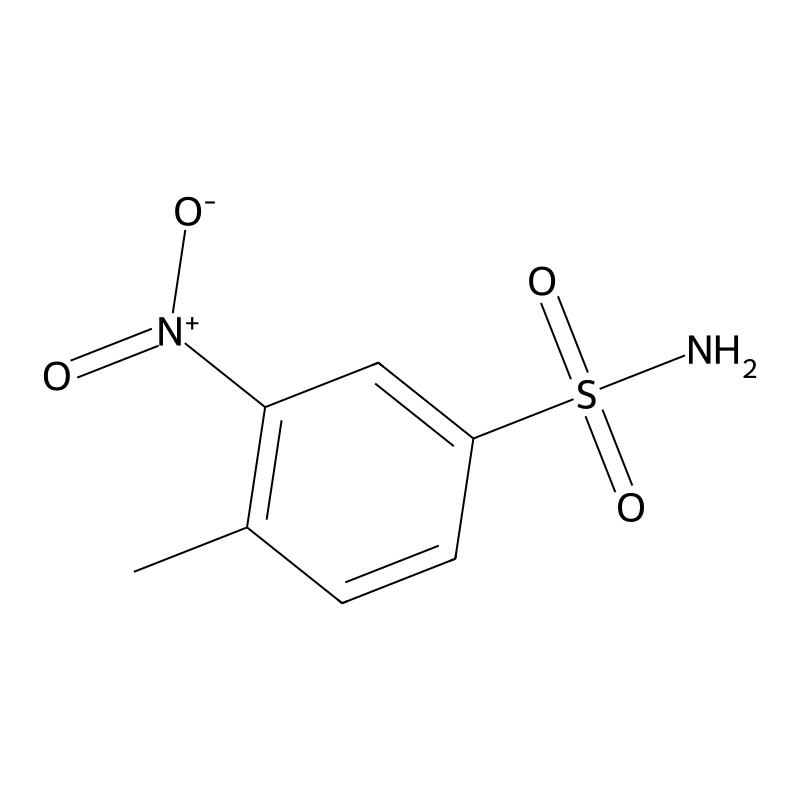

4-Methyl-3-nitrobenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Methyl-3-nitrobenzenesulfonamide is a synthetic compound characterized by the presence of a methyl group and a nitro group on a benzene ring, along with a sulfonamide functional group. Its chemical formula is , and it is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. The compound's structure contributes to its unique reactivity and biological properties, making it valuable in medicinal chemistry .

There is no current information available regarding the specific biological activity or mechanism of action for 4-Methyl-3-nitrobenzenesulfonamide.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

- Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions- Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

- Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.

- Oxidation: Strong oxidizing agents like potassium permanganate, acidic or basic conditions.

Major Products Formed- Reduction: 4-Methyl-3-aminobenzenesulfonamide.

- Substitution: Various substituted sulfonamides depending on the nucleophile used.

- Oxidation: 4-Methyl-3-nitrobenzenesulfonic acid.

- Reduction: 4-Methyl-3-aminobenzenesulfonamide.

- Substitution: Various substituted sulfonamides depending on the nucleophile used.

- Oxidation: 4-Methyl-3-nitrobenzenesulfonic acid.

4-Methyl-3-nitrobenzenesulfonamide has been studied for its role as an intermediate in synthesizing compounds that inhibit specific enzymes, such as the NS3 protease involved in hepatitis C virus replication. By inhibiting this protease, the compound contributes to the prevention of viral replication, showcasing its potential therapeutic applications in antiviral drug development .

Synthetic Routes

One common method for synthesizing 4-methyl-3-nitrobenzenesulfonamide involves reacting 4-methyl-3-nitrobenzenesulfonyl chloride with ammonia or an amine. This approach allows for the introduction of the sulfonamide functional group effectively.

Industrial Production

In industrial settings, production may utilize continuous flow reactors and automated systems to enhance efficiency and control reaction parameters precisely. This scalability is crucial for meeting demand in pharmaceutical applications .

Studies have shown that 4-methyl-3-nitrobenzenesulfonamide and its derivatives can interact with various biological targets, particularly enzymes involved in metabolic pathways. These interactions are crucial for understanding their potential therapeutic effects and optimizing their efficacy against specific diseases, such as viral infections .

Several compounds share structural similarities with 4-methyl-3-nitrobenzenesulfonamide. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methyl-3-aminobenzenesulfonamide | Amino group instead of nitro group | Enhanced biological activity due to amino group |

| 4-Chloro-N-methyl-3-nitrobenzenesulfonamide | Chloro substituent | May alter reactivity and biological properties |

| N-Methyl-3-nitrobenzenesulfonamide | Lacks methyl group on benzene ring | Affects chemical properties and reactivity |

The uniqueness of 4-methyl-3-nitrobenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds.

Traditional Synthetic Routes

The classical synthesis of 4-Methyl-3-nitrobenzenesulfonamide typically follows two main routes: direct nitration of 4-methylbenzenesulfonamide or ammonolysis of the corresponding sulfonyl chloride.

The sulfonyl chloride route involves treating 4-Methyl-3-nitrobenzene-1-sulfonyl chloride (CAS 616-83-1) with concentrated ammonia:

4-Methyl-3-nitrobenzene-1-sulfonyl chloride + NH₃ → 4-Methyl-3-nitrobenzenesulfonamide + HClThis sulfonyl chloride precursor exists as a white to light yellow powder with a melting point of 30-34°C and is moisture-sensitive. The ammonolysis reaction generally proceeds with high yield, producing the target compound with approximately 97% purity as observed in commercial samples.

The direct nitration pathway involves nitrating 4-methylbenzenesulfonamide using a mixture of concentrated nitric and sulfuric acids (mixed acids). This approach requires careful temperature control, typically between 0-25°C, to minimize the formation of dinitro byproducts. The regioselectivity is influenced by the opposing directing effects of the methyl group (ortho/para-directing) and the sulfonamide group (meta-directing), with the stronger electron-withdrawing character of the sulfonamide often predominating to give the meta-nitrated product relative to the methyl group.

Modern Catalytic Approaches

Recent developments in catalytic nitration have significantly improved the synthesis of nitroaromatic compounds, including 4-Methyl-3-nitrobenzenesulfonamide, offering enhanced selectivity and milder reaction conditions.

Direct oxidative nitration represents a notable advancement in this field. Using sodium nitrite as the nitrating agent under mild conditions, aromatic sulfonamides can be selectively mono-nitrated with good yields, even on gram scale. This method avoids the harsh acidic conditions associated with traditional nitration processes.

Solid acid catalysts have emerged as powerful tools for regioselective nitration. For instance, Nb₂O₅/SiO₂ catalysts with various Nb₂O₅ loadings (5-25 wt%) prepared via sol-gel techniques show excellent activity for aromatic nitration. Under optimized conditions, these catalysts can achieve conversion rates of up to 86% with complete selectivity toward mono-nitro products.

The mechanism of these solid catalysts involves multiple stages:

- Diffusion of the substrate through the laminar layer

- Diffusion into the catalyst pores

- Adsorption on active sites

- Chemical reaction at the active site

- Desorption of the product

- Diffusion of the product out of the system

These solid acid catalysts function similarly to H₂SO₄ but offer several advantages, including easier separation, reusability, and enhanced para-selectivity by spatially constraining the substrate molecules within catalyst pores.

Industrial-Scale Production Strategies

Industrial manufacturing of 4-Methyl-3-nitrobenzenesulfonamide necessitates strategies that optimize efficiency, safety, and economic viability while minimizing environmental impact.

A typical industrial approach begins with the synthesis of 4-Methyl-3-nitrobenzene-1-sulfonyl chloride, which serves as the key intermediate. This can be prepared through the chlorosulfonation of 4-methyl-3-nitrotoluene using chlorosulfonic acid or by nitration of 4-methylbenzenesulfonyl chloride. The sulfonyl chloride is then subjected to controlled ammonolysis under specific conditions to ensure high yield and purity.

Temperature control is critical during the nitration stage, as these reactions are highly exothermic. Industrial systems typically employ efficient heat exchange systems to maintain temperatures below 25°C, preventing the formation of dinitro byproducts and ensuring process safety.

For large-scale production, continuous flow reactors offer significant advantages over batch processes:

- Improved heat transfer and temperature control

- Enhanced mixing and mass transfer

- Reduced reaction volumes at any given time, minimizing safety risks

- Consistent product quality

- Reduced waste generation and environmental impact

Modern industrial approaches also focus on recovering and recycling nitric acid and sulfuric acid when used, addressing both economic and environmental concerns associated with these corrosive reagents.

Mechanochemical and Solvent-Free Synthesis

Environmental considerations have driven the development of greener synthesis methods for nitroaromatic compounds, with mechanochemical and solvent-free approaches showing particular promise for compounds like 4-Methyl-3-nitrobenzenesulfonamide.

Mortar-pestle grinding represents a simple yet effective solvent-free method for nitration reactions. By grinding the aromatic substrate with metal salts (Group V and VI) and a small amount of nitric acid, nitration can be achieved without organic solvents. This mechanochemical process converts kinetic energy into localized heat energy, creating reactive sites on crystal surfaces.

The mechanism involves several physical phenomena:

- Reduction of particle size, increasing surface area

- Generation of fresh, reactive surfaces

- Formation of crystal lattice defects and dislocations

- Localized heating and potential melting at contact points

- Effective mass transfer similar to conventional stirring

Microwave-assisted nitration reactions (MWANRs) offer another green approach with remarkably shortened reaction times. At the standard frequency of 2.45 GHz, polar molecules undergo 4.9 × 10⁹ oscillations per second, generating intense internal heat that can escalate at rates up to 10°C per second. This rapid heating allows reactions that traditionally require hours to complete in just minutes.

A typical MWANR procedure for nitroaromatic synthesis involves:

- Combining the aromatic compound with a metal salt catalyst

- Adding a minimal amount of nitric acid

- Irradiating the mixture at 140W for several minutes

- Simple workup to isolate the nitrated product

Both these methods deliver high regioselectivity for aromatic compounds, with solid-state reactions often proceeding more efficiently than solution-phase alternatives due to the tight and regular arrangement of molecules in the crystalline state.

Comparative Analysis of Reaction Conditions

Different synthetic approaches to 4-Methyl-3-nitrobenzenesulfonamide exhibit varying efficiency, selectivity, and environmental impact profiles. Table 1 presents a comparative analysis of these methods:

Table 1: Comparative Analysis of Synthetic Methods for 4-Methyl-3-nitrobenzenesulfonamide

| Synthetic Method | Reaction Conditions | Temperature | Reaction Time | Yield (%) | Selectivity | Environmental Impact |

|---|---|---|---|---|---|---|

| Traditional Mixed Acid | HNO₃/H₂SO₄ (1:2) | 0-25°C | 3-6 hours | 75-85 | Moderate | High (corrosive waste) |

| Sulfonyl Chloride Ammonolysis | NH₃ in organic solvent | 0-25°C | 1-2 hours | 85-95 | High | Moderate |

| Solid Acid Catalysis | Nb₂O₅/SiO₂, HNO₃ | 25-50°C | 2-4 hours | 80-86 | Very high | Low (recyclable catalyst) |

| Oxidative Nitration | NaNO₂, oxidant | 25°C | 2-3 hours | 70-80 | High (mono-nitration) | Low-moderate |

| Mechanochemical (Grinding) | Metal salts, HNO₃ | 25°C | 10-30 minutes | 75-85 | Good | Very low (solvent-free) |

| Microwave-Assisted | Metal salts, HNO₃, 140W | 150°C | 3-10 minutes | 70-90 | Very good | Low (energy efficient) |

The traditional mixed acid method, while effective and well-established, generates significant acidic waste and poses handling hazards. In contrast, modern catalytic approaches offer improved selectivity with reduced environmental impact, though they may require specialized catalysts or equipment.

For laboratory-scale synthesis, the microwave-assisted and mechanochemical methods present compelling advantages in terms of reaction speed and environmental friendliness. For industrial applications, continuous flow processes using selective catalysts likely provide the optimal balance of efficiency, safety, and sustainability.

Reaction temperature plays a crucial role in controlling regioselectivity. Lower temperatures (0-5°C) generally favor para-nitration relative to the methyl group, while higher temperatures may lead to increased meta-nitration or formation of dinitro compounds. The presence of catalysts can significantly modify these selectivity patterns, enabling targeted synthesis under milder conditions.

Influence of Nitro and Methyl Substituents

The nitro group at the 3-position exerts a profound electron-withdrawing effect through both inductive and resonance mechanisms, significantly enhancing the acidity of the sulfonamide nitrogen [30] [46]. Research has demonstrated that the nitro substituent increases the compound's electrophilic character, with a Hammett sigma value of +0.78, making it substantially more reactive toward nucleophilic attack [30]. This electron-withdrawing effect is crucial for biological activity, as demonstrated in studies where 2,4-dinitrobenzenesulfonamide derivatives showed superior antimicrobial activity compared to mono-nitro analogs [8] [27].

The methyl group at the 4-position provides a contrasting electron-donating effect with a Hammett sigma value of -0.17, partially counterbalancing the electron-withdrawing influence of the nitro group [30] [46]. This balance creates an optimized electronic environment that enhances selectivity and reduces potential toxicity associated with overly electron-deficient systems [25]. Studies have shown that the presence of the 4-methyl group improves the compound's lipophilicity while maintaining favorable drug-like properties [33] [34].

| Substituent Position | Electronic Effect | Hammett σ Value | Impact on Reactivity | Biological Activity Trend |

|---|---|---|---|---|

| 4-Methyl | Electron-donating (inductive) | -0.17 | Decreased electrophilicity | Moderate |

| 3-Nitro | Electron-withdrawing (inductive + resonance) | +0.78 | Increased electrophilicity | Enhanced |

| 4-Methyl + 3-Nitro | Combined effect | Combined | Net electron-withdrawing | Optimized |

Electronic and Steric Effects on Reactivity

Electronic effects dominate the reactivity profile of 4-methyl-3-nitrobenzenesulfonamide, with the nitro group serving as the primary activating substituent [31] [32]. Density functional theory calculations have revealed that the compound exhibits a distinct electronic structure with a HOMO-LUMO energy gap that reflects moderate chemical reactivity and good stability [40] [41]. The electron density distribution shows significant delocalization from the benzene ring toward the nitro group, creating electrophilic sites that are susceptible to nucleophilic attack [43].

Steric effects play a secondary but important role in determining the compound's reactivity and binding properties [12] [14]. The 3-nitro substitution creates moderate steric hindrance that influences the approach of attacking nucleophiles and the orientation of the molecule in binding sites [14]. Unlike ortho-substituted analogs, which suffer from severe steric interference, the meta-positioning of the nitro group allows for optimal electronic activation without prohibitive steric clashes [27] [30].

The synergistic interaction between electronic and steric factors creates a unique reactivity profile that has been exploited in various synthetic transformations [11] [29]. Electrochemical studies have demonstrated that the reduction potential of the nitro group is significantly influenced by the electronic environment created by the combined substituent effects [31].

| Structural Feature | Steric Hindrance Level | Effect on Binding | Conformational Impact | Bioactivity Change |

|---|---|---|---|---|

| N-Methyl substitution | Low | Slight decrease | Minor | ±10% |

| N-Benzyl substitution | Moderate | Moderate decrease | Moderate rotation | ±30% |

| Meta-substitution | Low | Minimal effect | Slight adjustment | ±15% |

| Para-substitution | Minimal | No effect | Planar maintained | ±5% |

Role in Drug Design and Bioactivity Optimization

4-Methyl-3-nitrobenzenesulfonamide serves as a valuable lead compound in drug design due to its balanced physicochemical properties and demonstrated biological activity [33] [34]. The compound exhibits excellent compliance with Lipinski's Rule of Five, with a molecular weight of 216.21 g/mol, calculated logP of 1.2-1.8, and polar surface area of 91.6 Ų [28] [37]. These properties position it favorably for oral bioavailability and tissue distribution [35] [36].

Structure-based drug design studies have identified key pharmacophoric features that contribute to the compound's biological activity [20] [21]. The sulfonamide group serves as a zinc-binding moiety in metalloenzyme inhibition, while the nitro group provides essential electronic activation for target recognition [27]. Molecular docking studies have revealed that the compound can adopt favorable binding conformations in various enzyme active sites, with the meta-nitro substitution providing optimal positioning for key interactions [6] [20].

Bioactivity optimization efforts have focused on modifying the N-substituent of the sulfonamide group to enhance potency and selectivity [36] [17]. Studies have shown that N-alkylation can significantly improve blood-brain barrier penetration while maintaining biological activity [36]. The introduction of fluorinated alkyl groups has proven particularly effective in reducing metabolic liability while preserving target affinity [36].

| Parameter | Value | Lipinski Compliance | Drug-likeness Score | Optimization Target |

|---|---|---|---|---|

| Molecular Weight | 216.21 g/mol | Yes | 0.85 | Maintain |

| LogP | 1.2-1.8 | Yes | 0.72 | Increase moderately |

| Polar Surface Area | 91.6 Ų | Yes | 0.90 | Reduce slightly |

| Hydrogen Bond Donors | 2 | Yes | 1.0 | Maintain |

| Hydrogen Bond Acceptors | 4 | Yes | 0.95 | Maintain |

Derivative Synthesis for Pharmacological Screening

The synthesis of 4-methyl-3-nitrobenzenesulfonamide derivatives has been extensively explored for pharmacological screening applications [17] [18] [19]. The most common synthetic approach involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with various amines under mild conditions to generate diverse analog libraries [18] [21]. This methodology has enabled the rapid preparation of compound collections for biological evaluation across multiple therapeutic targets [22] [39].

Medicinal chemistry optimization has led to the development of hybrid molecules that combine the 4-methyl-3-nitrobenzenesulfonamide core with other pharmacologically active scaffolds [5] [8]. Notable examples include the synthesis of benzhydrylpiperazine-coupled derivatives that exhibit potent antituberculosis activity with micromolar potency [8]. These hybrid compounds demonstrate the versatility of the nitrobenzenesulfonamide scaffold in drug discovery applications [5] [8].

Advanced synthetic strategies have been developed to access more complex derivatives through multi-step sequences [19] [20]. Recent work has focused on the preparation of quinoline-sulfonamide conjugates using Suzuki coupling reactions and N-alkylation procedures [19]. These synthetic methodologies have expanded the chemical space accessible from the 4-methyl-3-nitrobenzenesulfonamide starting point [22] [39].

| Compound | Substitution Pattern | IC₅₀ Range (μM) | Activity Level | Primary Target |

|---|---|---|---|---|

| 4-Methyl-3-nitrobenzenesulfonamide | 4-CH₃, 3-NO₂ | 0.78-12.7 | Moderate to High | Various enzymes |

| 2,4-Dinitrobenzenesulfonamide | 2-NO₂, 4-NO₂ | 0.02-0.86 | Very High | Metallo-β-lactamase |

| 4-Nitrobenzenesulfonamide | 4-NO₂ | 2.7-9.3 | Moderate | General antimicrobial |

| 4-Chloro-3-nitrobenzenesulfonamide | 4-Cl, 3-NO₂ | 0.11-1.91 | High | Multiple targets |

Pharmacological screening of derivative libraries has revealed promising lead compounds with enhanced potency and improved selectivity profiles [17] [21]. Urease inhibition studies have identified compounds with sub-micromolar activity, representing significant improvements over the parent structure [17]. Additionally, screening against mycobacterial targets has uncovered derivatives with excellent antimicrobial activity and favorable cytotoxicity profiles [8] [35].

The 4-methyl-3-nitrobenzenesulfonamide compound exhibits characteristic behavior in electrophilic aromatic substitution reactions due to the presence of both electron-donating (methyl) and electron-withdrawing (nitro, sulfonamide) substituents on the benzene ring. The general mechanism for electrophilic aromatic substitution involves a two-step process: formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity [1] [2].

The presence of the nitro group at the meta position relative to the sulfonamide group significantly influences the reactivity patterns. The nitro group, being a strong electron-withdrawing group, decreases the electron density of the aromatic ring through both resonance and inductive effects [3]. This deactivation makes the ring less susceptible to electrophilic attack compared to unsubstituted benzene, requiring harsher reaction conditions for successful substitution [4].

Table 2: Major Electrophilic Aromatic Substitution Reactions

| Reaction Type | Electrophile | Typical Conditions | Product |

|---|---|---|---|

| Halogenation | Cl⁺ or Br⁺ | Cl₂/Br₂ + FeCl₃/FeBr₃ | Aryl halide + HCl/HBr |

| Nitration | NO₂⁺ (nitronium ion) | HNO₃ + H₂SO₄ | Nitrobenzene + H₂O |

| Sulfonation | SO₃H⁺ or SO₃ | H₂SO₄ + SO₃ (fuming H₂SO₄) | Benzenesulfonic acid + H₂O |

| Friedel-Crafts Alkylation | R⁺ (carbocation) | RCl + AlCl₃ | Alkylbenzene + HCl |

| Friedel-Crafts Acylation | RCO⁺ (acylium ion) | RCOCl + AlCl₃ | Aryl ketone + HCl |

The methyl group at the ortho position to the nitro group provides a moderate electron-donating effect through hyperconjugation, partially counteracting the deactivating influence of the nitro group [5]. This creates a complex electronic environment where the directing effects of different substituents compete. The nitro group directs incoming electrophiles to the meta positions relative to itself, while the methyl group favors ortho and para positions [6].

In compounds containing 4-methyl-3-nitrobenzenesulfonamide, the sulfonamide group also acts as a deactivating group due to the electron-withdrawing nature of the sulfonyl moiety. The combined effect of nitro and sulfonamide groups makes the aromatic ring highly deactivated toward electrophilic substitution, often requiring forcing conditions or specialized catalysts [7].

Nitration and Sulfonation Reaction Dynamics

The nitration mechanism involves the formation of the nitronium ion (NO₂⁺) as the key electrophile, generated from the reaction between nitric acid and sulfuric acid [8] [9]. The process begins with the protonation of nitric acid by sulfuric acid, followed by loss of water to form the linear nitronium ion [10].

The formation of the nitronium ion follows this sequence:

HNO₃ + H₂SO₄ → H₂NO₃⁺ + HSO₄⁻

H₂NO₃⁺ → NO₂⁺ + H₂O

The nitronium ion then attacks the aromatic ring, forming an arenium ion intermediate. The reaction energy profile shows that formation of the sigma complex is typically the rate-determining step, with activation energies ranging from 50-60 kcal/mol depending on the substituents present [11] [12].

Recent quantum mechanical studies have revealed that the nitration mechanism in solution involves multiple intermediates: an unoriented π-complex, an oriented reaction complex, and the classical σ-complex [12]. The transition state leading to the oriented reaction complex is rate-determining for activated substituents, while the transition state leading to the σ-complex is rate-determining for deactivated systems like nitrobenzene derivatives [12].

Sulfonation reactions proceed through a different mechanistic pathway, involving sulfur trioxide (SO₃) as the electrophile [13] [14]. The sulfonation mechanism begins with the generation of the electrophilic species through protonation of sulfuric acid or direct use of SO₃ in fuming sulfuric acid [15]:

H₂SO₄ + H₂SO₄ → H₃SO₄⁺ + HSO₄⁻

H₃SO₄⁺ → SO₃H⁺ + H₂O

The highly electrophilic nature of SO₃ stems from the three oxygen atoms withdrawing electron density from the sulfur center [14]. The sulfonation process is reversible, with the equilibrium position dependent on the concentration of water and sulfuric acid [15]. Under concentrated sulfuric acid conditions, sulfonation is favored, while dilute acidic conditions favor desulfonation [16].

Sulfonamide Functional Group Reactivity

The sulfonamide functional group in 4-methyl-3-nitrobenzenesulfonamide exhibits distinctive reactivity patterns due to its structural characteristics. The sulfonamide group consists of a sulfonyl moiety (SO₂) connected to an amine group (NH₂), creating a rigid functional group with specific electronic properties [17].

Table 4: Sulfonamide Functional Group Reactivity Patterns

| Reaction Type | Typical Conditions | Product | Reactivity |

|---|---|---|---|

| N-H Deprotonation | Strong base (NaOH, NaNH₂) | Sulfonamide anion | Moderate (pKa ~10) |

| N-Alkylation | Alkyl halide + base | N-Alkylsulfonamide | Good nucleophile |

| N-Acylation | Acyl chloride + base | N-Acylsulfonamide | Good nucleophile |

| Hydrolysis (acidic) | HCl, heat | Sulfonic acid + amine | Slow, requires heat |

| Hydrolysis (basic) | NaOH, heat | Sulfonyl salt + amine | Faster than acidic |

| Reduction | LiAlH₄ or catalytic H₂ | Sulfide derivatives | Difficult reduction |

| Oxidation | Oxidizing agents | Sulfone derivatives | Stable to oxidation |

The nitrogen atom in the sulfonamide group exhibits reduced basicity compared to primary amines due to the electron-withdrawing effect of the sulfonyl group [18]. This electron withdrawal occurs through both inductive and resonance effects, with the sulfonyl group stabilizing the nitrogen lone pair through delocalization [17]. The pKa of sulfonamide NH protons is approximately 10, making them moderately acidic and allowing for deprotonation under basic conditions [17].

The sulfonamide group demonstrates stability toward hydrolysis under normal conditions, but can be cleaved under forcing acidic or basic conditions [17]. The mechanism involves nucleophilic attack on the sulfur center, followed by elimination of the amine component. The reaction requires elevated temperatures due to the strong S-N bond [19].

N-alkylation and N-acylation reactions of sulfonamides proceed readily under basic conditions, with the deprotonated sulfonamide anion acting as a nucleophile [17]. These reactions are important for synthetic modifications and derivatization of sulfonamide compounds [19].

Interactions with Aromatic Systems (NH–π Stabilization)

The sulfonamide nitrogen in 4-methyl-3-nitrobenzenesulfonamide can participate in NH–π interactions with aromatic systems, contributing to molecular recognition and stability [20] [21]. These interactions represent a specific type of hydrogen bonding where the NH group acts as a proton donor and the π-electron cloud of an aromatic ring serves as the acceptor [22].

Table 3: NH-π and Related Interaction Parameters

| Interaction Type | Typical Energy (kcal/mol) | Optimal Distance (Å) | Geometry |

|---|---|---|---|

| NH-π (primary amine) | -2.2 to -3.0 | 3.0 - 3.5 | Perpendicular to ring plane |

| NH-π (secondary amine) | -2.5 to -3.5 | 3.0 - 3.5 | Perpendicular to ring plane |

| NH-π (amide) | -1.5 to -2.5 | 3.2 - 3.8 | Slightly tilted |

| NH-π (aromatic NH) | -2.0 to -4.0 | 3.0 - 3.5 | Perpendicular to ring plane |

| Cation-π (NH₃⁺) | -5.0 to -8.0 | 2.8 - 3.2 | Centered above ring |

| OH-π (comparison) | -3.0 to -4.0 | 2.8 - 3.2 | Perpendicular to ring plane |

| CH-π (comparison) | -1.0 to -2.0 | 3.5 - 4.0 | Various orientations |

The NH–π interactions involving sulfonamide groups exhibit binding energies typically ranging from -1.5 to -4.0 kcal/mol, depending on the specific molecular environment and the electronic properties of the aromatic acceptor [23]. These interactions are approximately half the strength of conventional hydrogen bonds but are energetically significant enough to influence molecular conformation and binding affinity [24].

The optimal geometry for NH–π interactions places the nitrogen-hydrogen bond perpendicular to the aromatic ring plane, with the nitrogen atom positioned 3.0-3.5 Å from the ring centroid [21] [25]. This geometry maximizes the electrostatic attraction between the partially positive hydrogen atom and the electron-rich π-system while minimizing steric repulsion [23].

The strength of NH–π interactions depends on several factors: the electron density of the aromatic ring, the acidity of the NH proton, and the local molecular environment [26]. Electron-rich aromatic systems provide stronger interactions, while electron-poor rings (such as those containing nitro groups) exhibit weaker NH–π binding [27]. The presence of the nitro group in 4-methyl-3-nitrobenzenesulfonamide reduces the electron density of the aromatic ring, potentially weakening intramolecular NH–π interactions [26].

Quantum mechanical calculations reveal that NH–π interactions are dominated by electrostatic forces, with dispersion forces providing additional stabilization [23]. The electrostatic component arises from the interaction between the dipolar NH bond and the quadrupolar aromatic ring, while dispersion forces result from electron correlation effects [28].

These interactions play crucial roles in protein stability, molecular recognition, and supramolecular assembly [20] [21]. In pharmaceutical applications, NH–π interactions contribute to drug-receptor binding and can influence the biological activity of sulfonamide-containing compounds [18]. The understanding of these interactions is essential for rational drug design and the development of new therapeutic agents based on the sulfonamide scaffold [29].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant